molecular formula C22H22N2O3 B250823 N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide

Cat. No. B250823
M. Wt: 362.4 g/mol
InChI Key: WPFIXCNQDRWRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival.

Mechanism of Action

TAK-659 is a potent inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of B-cells, which are a type of white blood cell that plays a critical role in the immune system. By inhibiting BTK, TAK-659 disrupts the signaling pathways that regulate B-cell development and survival, leading to the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B-cell proliferation and survival, and the modulation of cytokine production. It has also been shown to have immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors. Another area of interest is the investigation of the immunomodulatory effects of TAK-659 and its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of TAK-659 in order to optimize its therapeutic potential.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 4-isopropylbenzoic acid with 4-methylphenylamine to form N-(4-isopropylbenzoyl)-4-methylphenylamine. This intermediate is then reacted with furfurylamine to form N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide, which is the final product.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-methyl-3-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O3/c1-14(2)16-7-9-17(10-8-16)21(25)24-19-13-18(11-6-15(19)3)23-22(26)20-5-4-12-27-20/h4-14H,1-3H3,(H,23,26)(H,24,25)

InChI Key

WPFIXCNQDRWRMD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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